

what are the chemical properties of 4-bromo-2-methyl-6-nitrophenol

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Compound of Interest

Compound Name: 4-Bromo-2-methyl-6-nitrophenol

Cat. No.: B1287443

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An In-depth Technical Guide to the Chemical Properties and Applications of **4-bromo-2-methyl-6-nitrophenol**

Introduction: Defining a Versatile Synthetic Building Block

4-bromo-2-methyl-6-nitrophenol is a substituted aromatic compound featuring a phenol backbone functionalized with four distinct substituents: a hydroxyl (-OH), a methyl (-CH₃), a bromo (-Br), and a nitro (-NO₂) group. This specific arrangement of electron-donating and electron-withdrawing groups on the aromatic ring imparts a unique set of chemical properties, making it a molecule of significant interest for synthetic chemists. Its CAS Registry Number is 20294-50-2, and its molecular formula is C₇H₆BrNO₃.^{[1][2][3]}

While not a final drug product in itself, its structural complexity and the reactivity of its functional groups make it a valuable intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceutical and agrochemical research.^{[4][5]} This guide provides a comprehensive overview of its chemical properties, a logical synthetic approach, and an analysis of its reactivity, tailored for researchers and professionals in drug development.

Caption: Chemical structure of **4-bromo-2-methyl-6-nitrophenol**.

Section 1: Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a compound are fundamental to its application in synthesis, dictating solubility, reaction conditions, and purification strategies.

Physicochemical Properties

The key physicochemical properties of **4-bromo-2-methyl-6-nitrophenol** are summarized below, providing a quantitative basis for its handling and use in experimental settings.

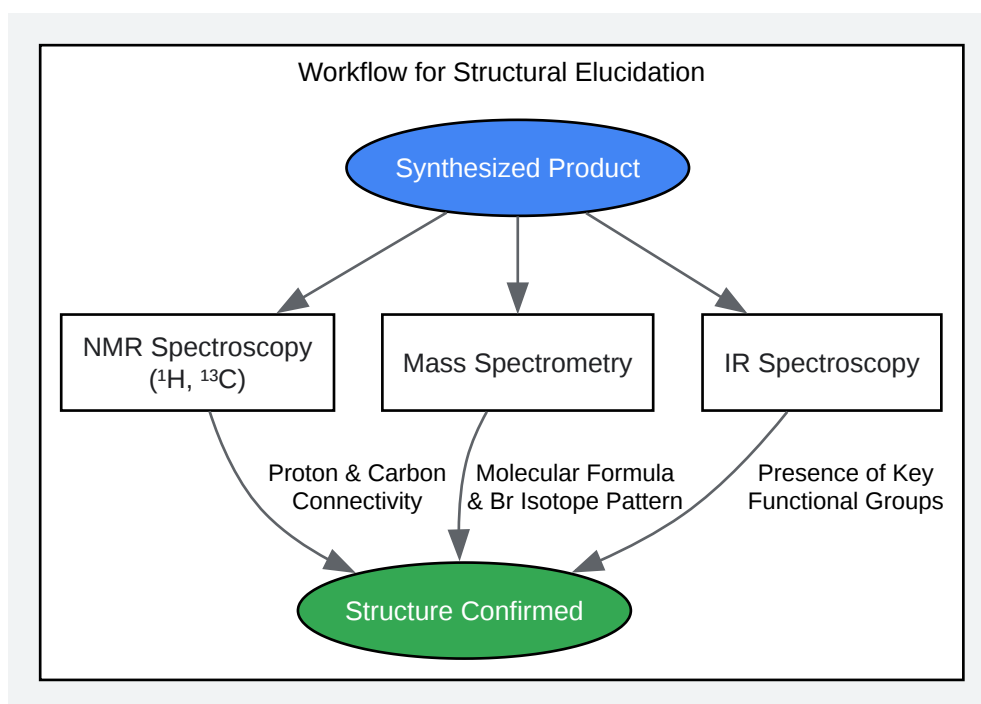
Property	Value	Source(s)
CAS Number	20294-50-2	[1][3]
Molecular Formula	C ₇ H ₆ BrNO ₃	[1][2][3]
Molecular Weight	232.03 g/mol	[1][2]
Melting Point	90.5 °C	[1]
Boiling Point	278.5 °C at 760 mmHg	[1][6]
Density	1.755 - 1.8 g/cm ³	[1][6]
Flash Point	122.2 °C	[1][6]
Vapor Pressure	0.00252 mmHg at 25 °C	[1]
Predicted pKa	~6.0 ± 0.38	[6]
InChIKey	KWNYDIOUTKEIFL- UHFFFAOYSA-N	[1][6]

Spectroscopic Signature for Structural Verification

While extensive published experimental spectra for this specific compound are limited, a robust structural confirmation can be achieved using a combination of standard spectroscopic techniques.[7] The expected data, inferred from its structure and comparison to close analogs, are outlined below.[7]

Technique	Expected Characteristics
IR Spectroscopy	- Broad O-H stretch ($\sim 3200\text{-}3500\text{ cm}^{-1}$)- Asymmetric & Symmetric N-O stretches for NO_2 ($\sim 1520\text{-}1560\text{ cm}^{-1}$ and $1345\text{-}1385\text{ cm}^{-1}$)- C-Br stretch ($\sim 500\text{-}600\text{ cm}^{-1}$)
^1H NMR	- Phenolic -OH proton (1H, singlet, broad)- Two aromatic protons (2H, singlets or narrow doublets)- Methyl protons (3H, singlet)
^{13}C NMR	- Six distinct aromatic carbon signals- One methyl carbon signal
Mass Spectrometry	- Molecular ion peak (M^+) showing a characteristic isotopic pattern for bromine (M^+ and M^++2 peaks with $\sim 1:1$ intensity ratio)

The logical workflow for confirming the structure of a synthesized batch of **4-bromo-2-methyl-6-nitrophenol** involves a multi-pronged analytical approach.



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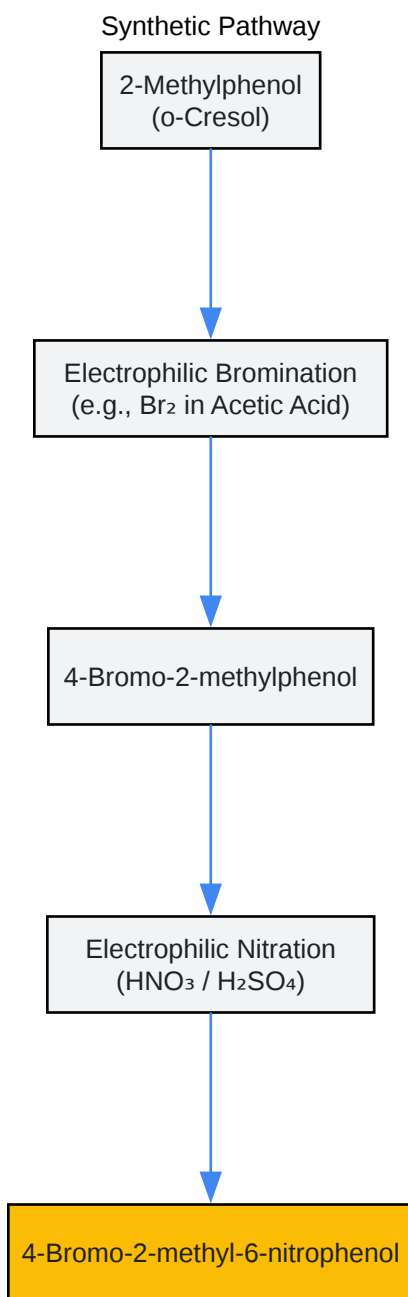
Caption: Logical workflow for structural confirmation.

Section 2: Synthesis and Mechanistic Considerations

A logical and efficient synthesis of **4-bromo-2-methyl-6-nitrophenol** starts from the readily available precursor, 2-methylphenol (o-cresol). The synthesis involves a two-step electrophilic aromatic substitution sequence where the regioselectivity is carefully controlled by the directing effects of the substituents.

Synthetic Pathway

- **Electrophilic Bromination of 2-Methylphenol:** The hydroxyl (-OH) group is a powerful activating, ortho, para-director. The methyl (-CH₃) group is also an activating ortho, para-director. The para position relative to the hydroxyl group is sterically more accessible than the ortho positions, leading to the preferential formation of 4-bromo-2-methylphenol.
- **Electrophilic Nitration of 4-bromo-2-methylphenol:** In the second step, the hydroxyl group remains the most potent activating director. It directs the incoming electrophile (the nitronium ion, NO₂⁺) to the available ortho position (C6), yielding the final product, **4-bromo-2-methyl-6-nitrophenol**.^[8]



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Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating Methodology

This protocol is based on established procedures for the bromination and nitration of phenols.

[8][9]

Reagents and Equipment:

- 2-methylphenol (o-cresol)
- Glacial acetic acid
- Bromine (Br₂)
- Concentrated sulfuric acid (H₂SO₄, 98%)
- Concentrated nitric acid (HNO₃, 70%)
- Sodium thiosulfate (for quenching)
- Ethanol/water mixture (for recrystallization)
- Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, and TLC apparatus.

Step 1: Synthesis of 4-Bromo-2-methylphenol

- In a fume hood, dissolve 2-methylphenol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution at room temperature over 1-2 hours.
- After the addition is complete, stir the mixture for an additional hour. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Pour the reaction mixture into cold water. If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract it with a suitable organic solvent (e.g., dichloromethane).
- Wash the crude product/organic layer with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of **4-bromo-2-methyl-6-nitrophenol**

- Cool concentrated sulfuric acid in a flask to 0 °C using an ice-salt bath.
- Slowly and carefully add the 4-bromo-2-methylphenol (1.0 eq) from Step 1 to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 5 °C.[8]
- In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of cold concentrated sulfuric acid.
- Add the nitrating mixture dropwise to the phenol solution, maintaining the reaction temperature below 5 °C.[8]
- After the addition, allow the reaction to stir at 0-5 °C for 1-2 hours, continuing to monitor by TLC.
- Once the reaction is complete, carefully pour the mixture onto a large volume of crushed ice with stirring. A yellow precipitate should form.
- Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.[8]
- Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure **4-bromo-2-methyl-6-nitrophenol**.

Section 3: Chemical Reactivity and Potential Applications

The reactivity of **4-bromo-2-methyl-6-nitrophenol** is governed by the electronic interplay of its substituents.

Acidity and Electronic Effects

The acidity of the phenolic proton is a key chemical property. The pKa value is influenced by the stability of the corresponding phenoxide conjugate base.

- **Electron-Withdrawing Groups (-NO₂, -Br):** Both the nitro and bromo groups are electron-withdrawing. The nitro group, particularly at the ortho position, strongly stabilizes the negative charge of the phenoxide ion through both inductive and resonance effects. The bromo group provides stabilization primarily through its inductive effect. These effects increase the phenol's acidity, resulting in a lower pKa compared to unsubstituted phenol.^[10]
- **Electron-Donating Group (-CH₃):** The methyl group is electron-donating via hyperconjugation and a weak inductive effect, which slightly destabilizes the phenoxide ion and decreases acidity.^[10]

The net result of these competing effects is a phenol that is significantly more acidic than phenol or cresol but less acidic than picric acid. The predicted pKa of ~6.0 reflects the dominant influence of the electron-withdrawing groups.^[6]

Comparative Acidity of Substituted Phenols

Compound	Key Substituents	pKa	Effect on Acidity
Phenol	-	10.0	Baseline
2,3-Dimethylphenol	2,3-(CH ₃) ₂	10.34	Decreased
4-Bromophenol	4-Br	9.17	Increased
4-Nitrophenol	4-NO ₂	7.2	Significantly Increased
4-bromo-2-methyl-6-nitrophenol	4-Br, 2-CH ₃ , 6-NO ₂	~6.0 (Predicted)	Strongly Increased
2,4,6-Trinitrophenol (Picric Acid)	2,4,6-(NO ₂) ₃	0.38	Very Strongly Increased

(Data sourced from^[6]
^[10])

Potential as a Synthetic Intermediate

The true value of **4-bromo-2-methyl-6-nitrophenol** lies in its utility as a versatile chemical intermediate. Each functional group represents a potential site for further chemical transformation:


- The phenolic hydroxyl group can be alkylated or acylated.
- The nitro group can be reduced to an amine, providing a nucleophilic site for building more complex structures.
- The bromo group can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

This multi-functionality makes it an attractive starting material for constructing novel molecular scaffolds for active pharmaceutical ingredients (APIs) and other high-value chemicals.[\[4\]](#)[\[5\]](#)

Section 4: Safety, Handling, and Storage

Proper handling of **4-bromo-2-methyl-6-nitrophenol** is essential to ensure laboratory safety. The compound presents several hazards that require appropriate control measures.

GHS Hazard Information

Pictogram(s)	Signal Word	Hazard Statement(s)
 alt text	Warning	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

(Data sourced from[\[1\]](#))

Safe Handling and Storage Protocols

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[1\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat. For operations that may generate dust, a NIOSH-approved

respirator is recommended.[1]

- Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]
[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up and apart from foodstuff containers.[1]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Conclusion

4-bromo-2-methyl-6-nitrophenol is a highly functionalized aromatic compound with a well-defined chemical profile. Its physicochemical properties, predictable reactivity, and logical synthetic pathway from common starting materials make it a valuable intermediate for advanced organic synthesis. The strategic placement of bromo, methyl, and nitro groups on a phenol core provides multiple reaction handles, offering significant versatility for researchers in drug discovery and development. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards.

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